(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one
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Overview
Description
(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a phenylallylidene group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methyl-2-thioxothiazolidin-4-one with cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiazolidinone derivatives
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of various derivatives with potential biological activities.
Biology: Research has explored its potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways and leading to antimicrobial or anticancer effects.
Modulating Signaling Pathways: The compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
(E)-3-methyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
(E)-3-methyl-5-((E)-3-phenylallylidene)-2-oxothiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group, leading to different chemical properties and reactivity.
(E)-3-methyl-5-((E)-3-phenylallylidene)-2-imino-thiazolidin-4-one: Contains an imino group, which may confer different biological activities and applications.
Properties
IUPAC Name |
(5E)-3-methyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS2/c1-14-12(15)11(17-13(14)16)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROICHPKCKXEINQ-OSODFHRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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